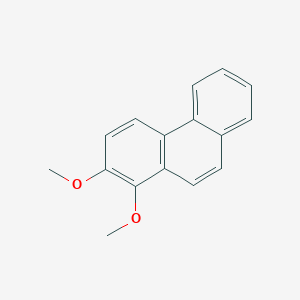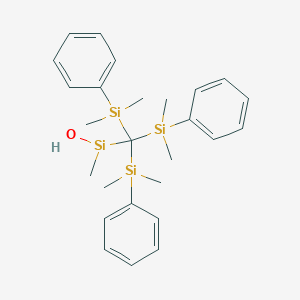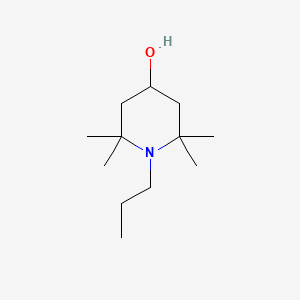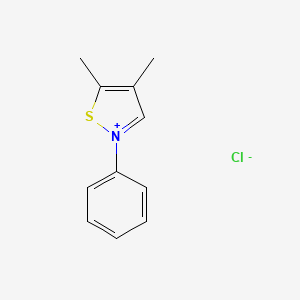
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the pyranone family. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms. The compound also features two fluorine atoms and a phenyl group attached to the pyran ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- can be achieved through several methods. One common approach involves the hetero-Diels-Alder reaction, where a diene reacts with an aldehyde in the presence of a catalyst. For instance, a BINOLate-zinc complex can be used as an efficient catalyst for the enantioselective hetero-Diels-Alder reaction, yielding the desired pyranone compound with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of metal-free catalysts, such as p-toluenesulfonic acid, can provide a more environmentally friendly approach to the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyran-4-one: A simpler pyranone compound without the fluorine atoms and phenyl group.
2,3-Dihydro-4H-pyran-4-one: A similar compound with a different substitution pattern.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Another pyranone derivative with hydroxyl and methyl groups
Uniqueness
4H-Pyran-4-one, 3,3-difluoro-2,3-dihydro-2-phenyl- is unique due to the presence of the difluoro and phenyl substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
119372-71-3 |
|---|---|
Molekularformel |
C11H8F2O2 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
3,3-difluoro-2-phenyl-2H-pyran-4-one |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)9(14)6-7-15-10(11)8-4-2-1-3-5-8/h1-7,10H |
InChI-Schlüssel |
SWCZAVSLGLXHBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)C=CO2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)

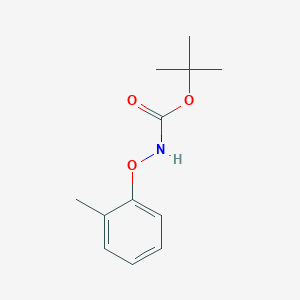
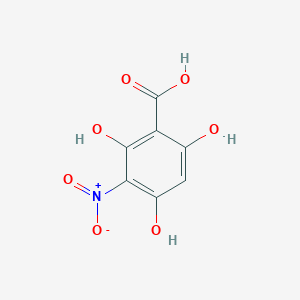
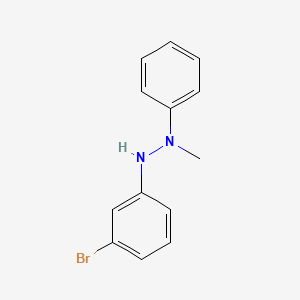
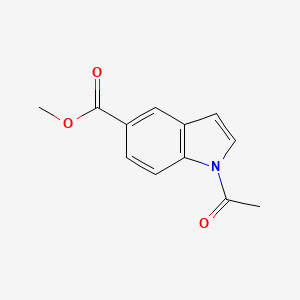
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
